molecular formula C17H16O3 B14517057 Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate CAS No. 62469-93-6

Prop-2-en-1-yl [([1,1'-biphenyl]-4-yl)oxy]acetate

Cat. No.: B14517057
CAS No.: 62469-93-6
M. Wt: 268.31 g/mol
InChI Key: SDVCSTVLKITILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a biphenyl group attached to an acetate moiety through an ether linkage. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate can be synthesized through the azeotropic dehydration of phenoxyacetic acid and allyl alcohol in the presence of benzene. The reaction is catalyzed by cerium sulfate and involves reflux conditions . The general reaction scheme is as follows:

    Reactants: Phenoxyacetic acid and allyl alcohol.

    Catalyst: Cerium sulfate.

    Solvent: Benzene.

    Conditions: Reflux.

Industrial Production Methods

In industrial settings, the production of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate follows similar synthetic routes but on a larger scale. The process involves continuous distillation and purification to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the STAT3 pathway, which plays a crucial role in inflammation and cell proliferation . The compound’s ability to modulate this pathway makes it a potential candidate for therapeutic applications in diseases characterized by excessive inflammation and cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl [([1,1’-biphenyl]-4-yl)oxy]acetate is unique due to its biphenyl structure, which imparts distinct aromatic properties and potential biological activities. Its ability to interact with specific molecular targets, such as the STAT3 pathway, sets it apart from other similar compounds.

Properties

CAS No.

62469-93-6

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

prop-2-enyl 2-(4-phenylphenoxy)acetate

InChI

InChI=1S/C17H16O3/c1-2-12-19-17(18)13-20-16-10-8-15(9-11-16)14-6-4-3-5-7-14/h2-11H,1,12-13H2

InChI Key

SDVCSTVLKITILT-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.